Introduction: A Versatile Fluorinated Building Block
Introduction: A Versatile Fluorinated Building Block
An In-depth Technical Guide to the Applications of 2'-Fluoro-4'-methoxyacetophenone
2'-Fluoro-4'-methoxyacetophenone is a substituted aromatic ketone that has emerged as a strategically important intermediate in the fields of organic synthesis and medicinal chemistry. Its structure, featuring an acetyl group, a fluorine atom, and a methoxy group on the phenyl ring, provides a unique combination of reactivity and functionality. The presence of the fluorine atom, in particular, can bestow advantageous properties upon derivative molecules, such as enhanced metabolic stability and improved binding affinity to biological targets.[1][2] This guide provides a comprehensive overview of the synthesis, core applications, and experimental methodologies associated with this versatile compound, designed for professionals in chemical research and drug development.
| Property | Value | Source(s) |
| CAS Number | 74457-86-6 | [3][4] |
| Molecular Formula | C₉H₉FO₂ | [3][5] |
| Molecular Weight | 168.17 g/mol | [3][5] |
| Appearance | White to off-white crystalline powder | [3][4] |
| Melting Point | 50 - 54 °C | [3][4] |
| Boiling Point | 85 °C @ 0.1 mmHg | [3][4] |
| IUPAC Name | 1-(2-fluoro-4-methoxyphenyl)ethanone | [5] |
Part 1: Core Synthetic Utility and Methodologies
The utility of 2'-Fluoro-4'-methoxyacetophenone stems from the distinct electronic properties imparted by its substituents. The ortho-fluoro group acts as a weak electron-withdrawing group via induction, while the para-methoxy group is a strong electron-donating group through resonance. This push-pull electronic arrangement modulates the reactivity of both the aromatic ring and the acetyl moiety, making it a prime substrate for a variety of chemical transformations.[3]
Synthesis via Friedel-Crafts Acylation
The most common and industrially scalable method for producing 2'-Fluoro-4'-methoxyacetophenone is the Friedel-Crafts acylation of 3-fluoroanisole.[4] This electrophilic aromatic substitution reaction introduces the acetyl group onto the aromatic ring.
Caption: Friedel-Crafts synthesis of 2'-Fluoro-4'-methoxyacetophenone.
This protocol is adapted from methodologies described in patent literature.[6][7]
-
Reaction Setup: In a suitable reaction vessel, charge dichloroethane and 3-fluoroanisole. Stir the mixture and cool to a temperature between 0 °C and 10 °C.
-
Lewis Acid Addition: Carefully add aluminum trichloride portion-wise, maintaining the temperature below 10 °C.
-
Acylation: Add acetyl chloride dropwise to the reaction mixture over approximately 2 hours, ensuring the temperature remains between 0-10 °C.
-
Reaction Completion: After the addition is complete, allow the reaction to stir for an additional hour at the same temperature.
-
Work-up: Pour the reaction mixture slowly into a vessel containing ice water with vigorous stirring.
-
Extraction: Separate the resulting organic layer. Wash the organic layer with water to remove residual acid.
-
Isolation: Concentrate the organic layer under reduced pressure to remove the dichloroethane solvent.
-
Purification: Recrystallize the resulting crude solid from methanol to yield pure, white crystals of 2'-Fluoro-4'-methoxyacetophenone.
Synthesis of Chalcones via Claisen-Schmidt Condensation
A primary application of 2'-Fluoro-4'-methoxyacetophenone is its use as a precursor for chalcones.[8][9] Chalcones are α,β-unsaturated ketones that serve as scaffolds for a vast array of biologically active compounds, including anti-inflammatory and anticancer agents.[10][11] They are typically synthesized via a base-catalyzed aldol condensation known as the Claisen-Schmidt condensation.
Caption: General workflow for chalcone synthesis.
This protocol is a representative procedure for chalcone synthesis.[1][12]
-
Reaction Setup: Dissolve 2'-Fluoro-4'-methoxyacetophenone (1.0 eq) and a selected substituted benzaldehyde (1.0 eq) in ethanol within a round-bottom flask equipped with a magnetic stirrer.
-
Base Addition: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide dropwise to catalyze the reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed. A precipitate may form as the reaction proceeds.
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice. Acidify the mixture with a dilute solution of hydrochloric acid (e.g., 10% HCl) to precipitate the crude product fully.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water.
-
Purification: Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
-
Characterization: Confirm the structure and purity of the synthesized chalcone using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.
Part 2: Applications in Drug Discovery
The structural motifs derived from 2'-Fluoro-4'-methoxyacetophenone are prevalent in medicinal chemistry. The chalcone backbone, in particular, is a "privileged scaffold" that can be further elaborated to produce a variety of heterocyclic compounds with significant therapeutic potential.
Precursor to Bioactive Pyrazole Derivatives
Chalcones are valuable intermediates for the synthesis of pyrazoles, a class of heterocyclic compounds found in numerous pharmaceuticals. For example, the well-known anti-inflammatory drug Celecoxib contains a pyrazole core. The synthesis involves the reaction of a chalcone with hydrazine.
Caption: Synthesis of pyrazoles from chalcone intermediates.
This protocol is adapted from generalized procedures for pyrazole synthesis.[12]
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the chalcone derivative (1.0 eq), synthesized in Part 1.2, in ethanol or glacial acetic acid.
-
Hydrazine Addition: Add hydrazine hydrate (approximately 1.2 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature and then pour it into ice-cold water.
-
Extraction: Extract the product from the aqueous mixture using a suitable organic solvent like dichloromethane.
-
Purification: Combine the organic extracts, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
A Building Block for Kinase Inhibitor Scaffolds
Substituted acetophenones are foundational materials for synthesizing heterocyclic scaffolds used in kinase inhibitors, a cornerstone of modern oncology treatment.[13][14] While direct synthesis from 2'-Fluoro-4'-methoxyacetophenone requires an initial halogenation step (e.g., alpha-bromination), the resulting α-haloacetophenone is a powerful precursor for building privileged structures like the 2-aminothiazole ring, a common core in many kinase inhibitors.[13][15]
Caption: Proposed synthesis of a 2-aminothiazole kinase inhibitor core.
The rationale for using this fluorinated building block lies in the final properties it imparts. The fluorine atom can form key hydrogen bonds or electrostatic interactions within the ATP-binding pocket of a target kinase, while also blocking sites of metabolic degradation, thereby improving the drug's pharmacokinetic profile.[2]
Part 3: Broader Industrial Relevance
Agrochemicals
The principles that make fluorinated compounds attractive in pharmaceuticals also apply to agrochemicals.[16] Organofluorine compounds are integral to the development of modern herbicides, fungicides, and insecticides, often leading to higher efficacy and better metabolic stability in the field.[17] 2'-Fluoro-4'-methoxyacetophenone serves as a valuable intermediate for the synthesis of novel active ingredients in the crop protection industry.[3]
Material Science and Other Applications
Beyond life sciences, this compound has potential applications in material science, where it can be incorporated into polymers or resins to enhance thermal stability and mechanical properties.[3] It also finds use in analytical chemistry as a reference standard for chromatography and mass spectrometry.[3]
Part 4: Safety, Handling, and Spectroscopic Data
As with any laboratory chemical, proper handling of 2'-Fluoro-4'-methoxyacetophenone is essential.
Safety and Handling
| Hazard Category | Precautionary Measures | Source(s) |
| Skin Irritation | Causes skin irritation. Wear protective gloves and clothing. Wash hands thoroughly after handling. | [5][18] |
| Eye Irritation | Causes serious eye irritation. Wear eye/face protection. If in eyes, rinse cautiously with water for several minutes. | [5][18] |
| Respiratory Irritation | May cause respiratory irritation. Avoid breathing dust. Use only outdoors or in a well-ventilated area. | [5][18] |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. | [18][19] |
| Disposal | Dispose of contents/container to an approved waste disposal plant. | [18] |
Spectroscopic Characterization
Structural confirmation is typically achieved through standard spectroscopic methods.
| Spectroscopy | Key Features |
| ¹H NMR | Signals corresponding to the methoxy group protons (-OCH₃), acetyl group protons (-COCH₃), and distinct aromatic protons, with splitting patterns influenced by the fluorine atom. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons (with C-F couplings), methoxy carbon, and acetyl methyl carbon. |
| IR Spectroscopy | Characteristic absorption bands for the carbonyl (C=O) stretch (typically around 1680 cm⁻¹) and C-O stretches.[5] |
| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight (168.17 g/mol ).[5] |
Conclusion
2'-Fluoro-4'-methoxyacetophenone is more than a simple chemical reagent; it is a versatile and highly valuable building block for innovation. Its unique electronic and structural features make it an ideal starting point for the synthesis of complex molecules, particularly in the realms of pharmaceutical and agrochemical development. From the creation of bioactive chalcones and pyrazoles to its potential role in crafting next-generation kinase inhibitors, this compound provides researchers with a reliable and powerful tool for advancing chemical science.
References
- Google Patents. CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone.
- Google Patents. CN102304035B - Preparation method of 2-fluoro-4-methoxyacetophenone.
-
PubChem. 2'-Fluoro-4'-methoxyacetophenone | C9H9FO2 | CID 592821. [Online] Available at: [Link]
-
Understanding the Applications of 4'-Fluoro-2'-methylacetophenone in Organic Synthesis. [Online] Available at: [Link]
-
ResearchGate. Synthesis and pharmacological activity of chalcones derived from 2,4,6-trimethoxyacetophenone in RAW 264.7 cells stimulated by LPS: Quantitative structure-activity relationships. [Online] Available at: [Link]
-
Enhancing Crop Protection: The Role of Fluorinated Acetophenones in Agrochemicals. [Online] Available at: [Link]
-
PMC. Current Contributions of Organofluorine Compounds to the Agrochemical Industry. [Online] Available at: [Link]
-
Sciforum. 2-Hydroxy-4-methoxyacetophenone substituted chalcones: Synthesis and biological evaluation as potential anticancer agents. [Online] Available at: [Link]
-
Semantic Scholar. The synthesis of novel kinase inhibitors using click chemistry. [Online] Available at: [Link]
-
PubMed. FDA-approved kinase inhibitors in PROTAC design, development and synthesis. [Online] Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-Fluoro-4-methoxyacetophenone | 74457-86-6 [chemicalbook.com]
- 5. 2'-Fluoro-4'-methoxyacetophenone | C9H9FO2 | CID 592821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone - Google Patents [patents.google.com]
- 7. CN102304035B - Preparation method of 2-fluoro-4-methoxyacetophenone - Google Patents [patents.google.com]
- 8. ossila.com [ossila.com]
- 9. New Project | Virtual tour generated by Panotour [in.bgu.ac.il]
- 10. researchgate.net [researchgate.net]
- 11. sciforum.net [sciforum.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The synthesis of novel kinase inhibitors using click chemistry | Semantic Scholar [semanticscholar.org]
- 16. nbinno.com [nbinno.com]
- 17. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fishersci.com [fishersci.com]
- 19. beta.lakeland.edu [beta.lakeland.edu]
